
Bis(methyldimethoxysilyl)methane
Descripción general
Descripción
Bis(methyldimethoxysilyl)methane, also known as MMDM, is a silane-based compound . It is a colorless, odorless, and non-toxic liquid compound that is insoluble in water. The molecular formula of Bis(methyldimethoxysilyl)methane is C7H20O4Si2 .
Synthesis Analysis
Bis(methyldimethoxysilyl)methane can be synthesized from Silane, 1,1’-methylenebis [1,1-dichloro-1-methyl- and Sodium Methoxide .Molecular Structure Analysis
The molecular weight of Bis(methyldimethoxysilyl)methane is 224.40 g/mol . The IUPAC name is [dimethoxy (methyl)silyl]methyl-dimethoxy-methylsilane . The InChI is InChI=1S/C7H20O4Si2/c1-8-12 (5,9-2)7-13 (6,10-3)11-4/h7H2,1-6H3 . The canonical SMILES is CO [Si] © (C [Si] © (OC)OC)OC .Physical And Chemical Properties Analysis
Bis(methyldimethoxysilyl)methane has a molecular weight of 224.40 g/mol . It has 0 hydrogen bond donor atoms and 4 hydrogen bond acceptor atoms . The compound has a rotatable bond count of 6 . The topological polar surface area is 36.9 Ų . The heavy atom count is 13 .Aplicaciones Científicas De Investigación
Chromogenic-Sensing Applications
Bis(methyldimethoxysilyl)methane, though not directly mentioned, is related to compounds like oxidized bis(indolyl)methane, which has been identified as a chromogenic-sensing molecule. These types of compounds, due to their chromophoric nature, can act as selective colorimetric sensors for various ions in different solvents. This property is due to the deprotonation/protonation of the molecule resulting in a dramatic color change, making them useful in chemical sensing applications (He et al., 2006).
Catalysis and Synthesis
Similar to bis(methyldimethoxysilyl)methane, bis(indolyl)methane derivatives are utilized in various synthetic and catalytic processes. These compounds, due to their unique structural properties, are used in the catalytic reduction of nitrobenzene to aniline and in other organic transformations. Such applications demonstrate their utility in creating more efficient and environmentally friendly chemical processes (Ragaini et al., 1995).
Biological Activities
Compounds like bis(indolyl)methane alkaloids, which share structural similarities with bis(methyldimethoxysilyl)methane, have been identified in marine organisms and possess a range of biological activities. These include antibacterial, antiviral, antioxidant, and neurotoxic effects. This highlights the potential pharmaceutical and therapeutic applications of such compounds (Praveen et al., 2015).
Organic Synthesis Reagents
Bis(iodozincio)methane, a compound related to bis(methyldimethoxysilyl)methane, has been shown to be a powerful reagent in organic synthesis. It can react with various carbonyl compounds to produce methylenated products, indicating its utility as a synthetic reagent in organic chemistry (Matsubara et al., 2001).
Ultrasound-Promoted Synthesis
The use of bis(indolyl)methanes in ultrasound-promoted synthesis in aqueous media demonstrates an innovative approach to chemical synthesis. This method offers advantages such as simplicity, efficiency, and environmental friendliness, reflecting a growing trend towards greener chemical processes (Li et al., 2011).
Safety and Hazards
Bis(methyldimethoxysilyl)methane is classified as a flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
[dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20O4Si2/c1-8-12(5,9-2)7-13(6,10-3)11-4/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSRZWOEDXOVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C[Si](C)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(methyldimethoxysilyl)methane | |
CAS RN |
18297-79-5 | |
| Record name | 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)
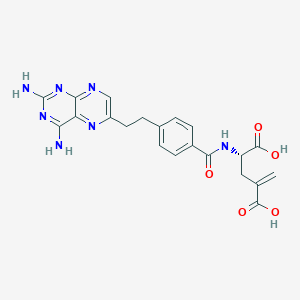
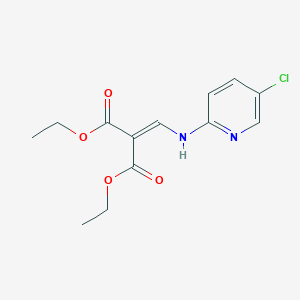

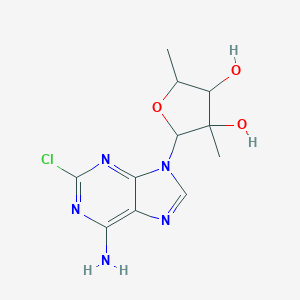
![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)
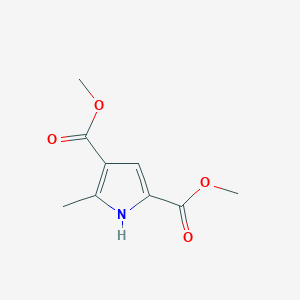



![Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B180475.png)
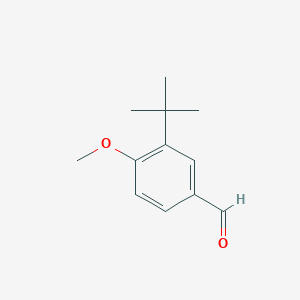
![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)
